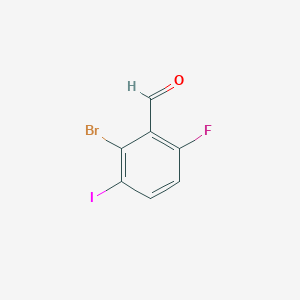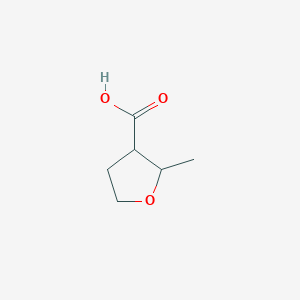![molecular formula C19H19ClN2O2 B2959641 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide CAS No. 2034612-43-4](/img/structure/B2959641.png)
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactivity and Synthesis
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chlorobenzamide falls within the category of benzofuran derivatives, which have shown a broad spectrum of biological activities. These compounds, including benzofurans, have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The synthesis methods for these compounds have evolved, enabling the construction of complex benzofuran derivatives with potential pharmaceutical applications. For example, novel benzofuran compounds have demonstrated anti-hepatitis C virus activity, making them promising candidates for therapeutic drug development. Additionally, innovative scaffolds of benzothiophene and benzofuran have been utilized as anticancer agents, highlighting the versatility and significance of these compounds in drug discovery and development (Miao et al., 2019).
Antimicrobial Applications
Benzofuran derivatives, including N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-chlorobenzamide, have emerged as valuable scaffolds for designing antimicrobial agents. These compounds have been found suitable for various biological and pharmacological applications, with some demonstrating significant activity against different clinically approved targets. The structural uniqueness of benzofuran and its derivatives contributes to their broad spectrum of biological activities, making them pivotal in the search for efficient antimicrobial candidates. Notably, benzofuran-based compounds like psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin conditions such as cancer and psoriasis, underscoring their therapeutic potential in microbial diseases treatment (Hiremathad et al., 2015).
Mécanisme D'action
Target of Action
Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or ion channels involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit diverse pharmacological activities, suggesting that they may interact with their targets in a variety of ways . This could include binding to the active site of an enzyme to inhibit its activity, interacting with a receptor to modulate its signaling, or intercalating into DNA to interfere with replication or transcription.
Biochemical Pathways
For instance, some benzofuran compounds have demonstrated anti-tumor activity, suggesting that they may interfere with pathways involved in cell proliferation or survival . Others have shown antibacterial and anti-viral activities, indicating that they may disrupt essential microbial processes or interfere with viral replication .
Result of Action
For example, anti-tumor activity could result from the induction of apoptosis or inhibition of cell proliferation, while antibacterial or anti-viral activity could result from the disruption of essential microbial processes or interference with viral replication .
Analyse Biochimique
Biochemical Properties
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to certain enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with cytochrome P450 enzymes, which are involved in drug metabolism, thereby affecting the metabolic pathways of other compounds . Additionally, this compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . It also impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . This compound may also activate certain enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound exhibits stability under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects is critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of specific metabolites within the cell. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding proteins within the cytoplasm and nucleus can sequester the compound, affecting its distribution and activity within different cellular compartments.
Propriétés
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22(2)16(18-11-13-6-3-4-9-17(13)24-18)12-21-19(23)14-7-5-8-15(20)10-14/h3-11,16H,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCPPEVFRHGGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-imidazo[1,2-a]pyridin-2-ylbenzoate](/img/structure/B2959563.png)
![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)


![1'-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2959570.png)

![1-phenyl-N-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2959572.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)
![4-Chloro-7-methylthieno[3,2-D]pyrimidin-2-amine](/img/structure/B2959576.png)
![3-(2-Morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2959577.png)
